molecular formula C8H6ClN3O2 B572882 Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1207518-63-5

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B572882
CAS No.: 1207518-63-5
M. Wt: 211.605
InChI Key: BFUCSJAQMGZHOP-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .


Synthesis Analysis

The synthesis of “this compound” involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular weight of “this compound” is 211.60 g/mol . The compound has a topological polar surface area of 67.9 Ų and a complexity of 239 . The InChIKey of the compound is BFUCSJAQMGZHOP-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .


Physical and Chemical Properties Analysis

“this compound” has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .

Mechanism of Action

Target of Action

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound that has been identified as a potential inhibitor of the Janus kinase (JAK) family of enzymes . The JAK family of enzymes plays a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

The compound interacts with its targets, the JAK enzymes, by inhibiting their activity. This interference disrupts the JAK-STAT signaling pathway, leading to changes in the activation of genes through a transcription process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway. By inhibiting the activity of JAK enzymes, the compound disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation .

Pharmacokinetics

Similar compounds have been shown to have suitable binding interactions with their target , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell division and death, potentially impacting tumor formation processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can affect the compound’s antitubercular activity

Properties

IUPAC Name

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUCSJAQMGZHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731634
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207518-63-5
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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